molecular formula C7H11NO3 B14814517 Ethyl 2-aminomethylidene-3-oxobutanoate

Ethyl 2-aminomethylidene-3-oxobutanoate

Cat. No.: B14814517
M. Wt: 157.17 g/mol
InChI Key: GGNGWQCOLPTAFF-WUENEHNASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminomethylidene-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with aminomethylidene derivatives under controlled conditions . The reaction typically requires a base catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminomethylidene-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Ethyl 2-aminomethylidene-3-oxobutanoate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-aminomethylidene-3-oxobutanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for effective inhibition of key enzymes involved in neurodegenerative diseases .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

ethyl (E)-3-hydroxy-2-methanimidoylbut-2-enoate

InChI

InChI=1S/C7H11NO3/c1-3-11-7(10)6(4-8)5(2)9/h4,8-9H,3H2,1-2H3/b6-5+,8-4?

InChI Key

GGNGWQCOLPTAFF-WUENEHNASA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/C=N

Canonical SMILES

CCOC(=O)C(=C(C)O)C=N

Origin of Product

United States

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